molecular formula C17H17ClN2O4 B2715415 N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034470-05-6

N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2715415
CAS No.: 2034470-05-6
M. Wt: 348.78
InChI Key: IPBVKNCWKVYALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a potent and highly selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound demonstrates exceptional utility in dissecting the molecular mechanisms of necroptosis , a form of programmed necrotic cell death that is tightly regulated by RIPK1 kinase activity. By specifically targeting the active site of RIPK1, this inhibitor effectively blocks the initiation of the necroptotic signaling cascade, providing researchers with a critical tool to investigate this pathway in cellular models of tissue injury, sterile inflammation , and neurodegenerative diseases. Its research value extends to exploring the role of RIPK1 in various inflammatory conditions, as RIPK1 is a key mediator at the intersection of cell survival, apoptosis, and necroptosis, making it a significant target in drug discovery for autoimmune and chronic inflammatory disorders . The high selectivity profile of this compound minimizes off-target effects, ensuring that observed phenotypic changes in experimental settings can be confidently attributed to the specific inhibition of RIPK1-driven pathways.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-4-3-12(18)8-14(15)20-17(21)11-2-5-16(19-9-11)24-13-6-7-23-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVKNCWKVYALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Starting with 5-chloro-2-methoxyaniline, nitration followed by reduction can yield 5-chloro-2-methoxyaniline.

    Coupling Reaction: The aniline derivative can then be coupled with 6-bromo-nicotinic acid under basic conditions to form the nicotinamide core.

    Etherification: The final step involves the etherification of the nicotinamide with tetrahydrofuran-3-ol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Structure Variations

Nicotinamide vs. Nicotinonitrile Derivatives
  • Target Compound : The nicotinamide core enables hydrogen-bonding interactions via the amide group, which is critical for target binding in many pharmaceuticals.
  • Nicotinonitrile Analogs (e.g., 5a–5c in ): These derivatives replace the amide with a nitrile group, reducing hydrogen-bonding capacity but increasing electrophilicity. For example, 6-(5-bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c) incorporates a bromobenzofuran moiety, enhancing aromatic stacking interactions .
Quinazoline-Based Kinase Inhibitors
  • Afatinib () : This EGFR/HER2 inhibitor features a quinazoline core instead of nicotinamide but shares the tetrahydrofuran-3-yloxy substituent. The quinazoline scaffold is a hallmark of kinase inhibitors, suggesting that the target compound’s nicotinamide core may offer alternative binding modes .

Substituent Analysis

Tetrahydrofuran-3-yloxy Group
  • Target Compound vs. Afatinib : Both compounds include the tetrahydrofuran-3-yloxy group, which likely improves solubility and pharmacokinetics due to its oxygen-rich, semi-polar nature. In afatinib, this group contributes to binding selectivity in kinase pockets .
  • Patent Compound (): Another benzamide derivative with a tetrahydrofuran-3-yl group highlights the substituent’s versatility in enhancing synthetic accessibility and metabolic stability .
Aromatic and Halogen Substituents
  • 5-Chloro-2-methoxyphenyl Group : The chloro and methoxy groups in the target compound may enhance lipophilicity and receptor affinity, akin to the 3-chloro-4-fluorophenyl group in afatinib .
  • Bromobenzofuran in Nicotinonitriles (): Bulkier substituents like bromobenzofuran in 5a–5c may limit membrane permeability compared to the target compound’s smaller aryl group .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Potential Application
Target Compound Nicotinamide 5-Cl-2-MeO-phenyl, THF-3-yloxy Kinase inhibition?
Afatinib () Quinazoline THF-3-yloxy, 3-Cl-4-F-phenyl EGFR/HER2 inhibitor
6-(5-Bromobenzofuran-2-yl)-nicotinonitrile () Nicotinonitrile 5-Bromobenzofuran, methylthio Synthetic intermediate

Table 2: Substituent Effects on Properties

Substituent Role in Target Compound Role in Analogs
Tetrahydrofuran-3-yloxy Solubility, binding selectivity Kinase selectivity (Afatinib)
5-Chloro-2-methoxyphenyl Lipophilicity, receptor affinity N/A (Unique to target)
Bromobenzofuran () Aromatic stacking Bulkiness limits permeability

Biological Activity

N-(5-chloro-2-methoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H17_{17}ClN2_2O4_4
  • Molecular Weight : 348.8 g/mol
  • CAS Number : 2034470-05-6
PropertyValue
Molecular FormulaC17_{17}H17_{17}ClN2_2O4_4
Molecular Weight348.8 g/mol
CAS Number2034470-05-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

  • Nicotinamide Pathways : The nicotinamide moiety may influence NAD+/NADH-dependent enzymes, impacting metabolic pathways.
  • Inflammatory Response Modulation : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in inflammatory diseases.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds with a nicotinamide core have been studied for their anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colon cancer, with IC50_{50} values ranging from low micromolar to sub-micromolar concentrations .
    • A study highlighted that certain derivatives could inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase, which is critical for cancer therapy .
  • Anti-inflammatory Effects :
    • Similar compounds have been noted for their ability to inhibit TNF-alpha production and other inflammatory markers in vitro and in vivo models. This suggests that this compound may possess anti-inflammatory properties .
  • Neuroprotective Potential :
    • Some studies have suggested that nicotinamide derivatives can protect neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Several case studies provide insights into the biological activities of related compounds:

  • Study on Anticancer Efficacy :
    • A recent study evaluated a series of nicotinamide derivatives for their anticancer activity against various cell lines. The most potent compound exhibited an IC50_{50} value of 0.283 mM against TNF-alpha release in human monocytic cells, demonstrating significant anti-inflammatory and anticancer properties .
  • Inflammation Model Testing :
    • In vivo experiments using rat models indicated that certain derivatives could significantly reduce serum levels of pro-inflammatory cytokines like TNF-alpha and IL-6, reinforcing their therapeutic potential in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.